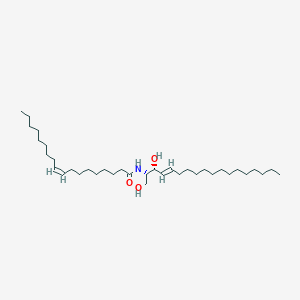

C18:1-Ceramide

Description

Propriétés

IUPAC Name |

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFSLMQLPNKVRW-RHPAUOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H69NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415271 | |

| Record name | N-(oleoyl)-ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5966-28-9 | |

| Record name | N-(oleoyl)-ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004948 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of C18:1-Ceramide in Apoptosis and Cell Signaling: A Technical Guide

Abstract

Ceramides, the central molecules of sphingolipid metabolism, are critical bioactive lipids involved in a myriad of cellular processes. The specific biological function of a ceramide is intricately linked to the length of its N-acyl chain. This technical guide focuses on C18:1-ceramide (oleoyl-ceramide), a species predominantly synthesized by Ceramide Synthase 1 (CerS1). This compound exhibits a complex, often paradoxical, role in cell fate determination. In many cancer types, such as glioma and head and neck squamous cell carcinoma, it functions as a tumor suppressor by inhibiting pro-survival pathways like PI3K/AKT and inducing a unique form of programmed cell death known as lethal mitophagy.[1][2] Conversely, in the context of neurodegenerative and metabolic diseases, elevated levels of this compound are associated with pathology, including neuronal apoptosis, inflammation, and insulin (B600854) resistance.[3][4] This document provides an in-depth exploration of the signaling pathways modulated by this compound, summarizes key quantitative data, and presents detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

Ceramides are synthesized through three primary pathways: the de novo pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway. The de novo pathway, occurring in the endoplasmic reticulum (ER), is a major source of cellular ceramide.[5] The synthesis of this compound is specifically catalyzed by Ceramide Synthase 1 (CerS1), which demonstrates a preference for C18 fatty acyl-CoAs.

The process begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting step in sphingolipid synthesis. The resulting 3-ketosphinganine is reduced to sphinganine (B43673) (dihydrosphingosine). CerS1 then catalyzes the acylation of sphinganine with an 18-carbon fatty acyl-CoA (e.g., oleoyl-CoA for C18:1) to form dihydroceramide (B1258172). Finally, the enzyme dihydroceramide desaturase 1 (DES1) introduces a critical 4,5-trans double bond into the sphingoid base backbone, converting dihydroceramide to ceramide.

Role in Lethal Autophagy and Apoptosis

While often generally implicated in apoptosis, a primary mechanism of cell death induced by C18-ceramide is a caspase-independent process known as lethal autophagy, specifically mitophagy. This process involves the selective targeting and degradation of mitochondria by autophagosomes.

Mechanistically, the generation of C18-ceramide by CerS1 leads to its accumulation on the mitochondrial membrane. Following Drp1-dependent mitochondrial fission, C18-ceramide acts as a direct binding partner for lipidated LC3B (LC3B-II), a key protein in autophagosome formation. This interaction effectively anchors the LC3B-II-containing autophagosome to the mitochondrion, leading to its engulfment and subsequent degradation upon fusion with lysosomes. The resulting loss of mitochondrial function and oxygen consumption capacity culminates in cell death. In some cellular contexts, particularly in response to chemotherapeutic agents, C18-ceramide generation can also lead to the activation of the intrinsic apoptosis pathway, involving caspases-9 and -3.

Modulation of Key Cell Signaling Pathways

This compound exerts its influence on cell fate by modulating several critical signaling pathways. Its effects are predominantly anti-proliferative and pro-death, particularly in cancer cells.

-

PI3K/AKT Pathway: A major target of C18-ceramide is the PI3K/AKT signaling cascade, a central pathway for promoting cell growth, proliferation, and survival. C18-ceramide, either generated endogenously via CerS1 overexpression or supplied exogenously, leads to the inhibition of the PI3K/AKT pathway. This suppression is a key component of its tumor-suppressive activity.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of C18-ceramide can induce ER stress. This may be due to perturbations in calcium homeostasis or disruption of the ER/Golgi membrane network. Prolonged ER stress can trigger cell death through various downstream effectors.

-

Protein Phosphatase 2A (PP2A): Ceramide is a known activator of protein phosphatases, including the tumor suppressor PP2A. PP2A activation can dephosphorylate and inactivate numerous oncoproteins, contributing to the anti-growth effects of ceramide.

-

Telomerase: In some cancer cells, increased levels of C18-ceramide have been shown to inhibit telomerase activity, an enzyme crucial for maintaining telomere length and enabling replicative immortality in cancer.

Quantitative Data Summary

The biological impact of this compound is supported by quantitative measurements across various disease models. These data highlight its differential regulation and potency.

| Parameter | Disease Context | Observation | Finding | Reference(s) |

| Expression Level | Glioma | Comparison of tumor vs. control brain tissue | C18-ceramide is significantly lower in glioma tissues. | P < 0.001 |

| Expression Level | Alzheimer's Disease (CSF) | Comparison of AD vs. non-AD CSF profiles | C18-ceramide is significantly higher in the AD group. | P = 0.002 |

| Chemotherapy Response | HNSCC Xenografts | Treatment with gemcitabine/doxorubicin | ~7-fold increase in C18-ceramide levels in tumors. | - |

| Biomarker Correlation | Alzheimer's Disease (CSF) | Association with inflammatory marker S100B | Positive correlation between C18-ceramide and S100B. | st.β = 0.51, P = 0.001 |

| Biomarker Correlation | Alzheimer's Disease (CSF) | Association with Aβ42 levels | Negative correlation between C18-ceramide and Aβ42. | st.β = -0.36, P = 0.007 |

| Analytical Sensitivity | In vitro (LC-MS/MS) | Method validation | Limit of Detection (LOD) | 0.2 pg on column |

| Analytical Sensitivity | In vitro (LC-MS/MS) | Method validation | Limit of Quantification (LOQ) | 1.0 pg on column |

Experimental Protocols and Methodologies

Quantification of this compound by LC-MS/MS

The gold standard for accurate quantification of specific ceramide species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To extract lipids from mammalian cells or tissues and quantify this compound levels.

Materials:

-

Cells or homogenized tissue

-

Internal Standard (e.g., C17:0-Ceramide)

-

Chloroform, Methanol, Water (HPLC grade)

-

Reversed-phase HPLC column (e.g., Pursuit 3 Diphenyl, 50 x 2.0 mm)

-

Mobile Phase: Acetonitrile with 0.1% formic acid and 25 mM ammonium (B1175870) acetate

-

Tandem Mass Spectrometer with Electrospray Ionization (ESI) source

Protocol:

-

Sample Preparation (Lipid Extraction):

-

Harvest and pellet cells (or use a known mass of homogenized tissue).

-

Add a known amount of C17:0-Ceramide internal standard.

-

Perform a Bligh and Dyer extraction: Add a 1:2:0.8 mixture of Chloroform:Methanol:Water. Vortex thoroughly.

-

Induce phase separation by adding 1 part Chloroform and 1 part Water. Vortex and centrifuge.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in the mobile phase for injection.

-

-

LC Separation:

-

Equilibrate the reversed-phase column with the mobile phase.

-

Inject the reconstituted lipid extract.

-

Run a suitable gradient or isocratic flow to separate the ceramide species. A short run time of ~5 minutes is often sufficient.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for detection. This involves monitoring a specific precursor-to-product ion transition for this compound (and the internal standard).

-

Example Transition for C18 Ceramide: Precursor ion [M+H]+ -> Product ion (e.g., m/z 264.2, corresponding to the sphingoid base).

-

-

Optimize collision energy and other MS parameters for maximum sensitivity.

-

-

Quantification:

-

Integrate the peak areas for the this compound and C17:0-ceramide MRM transitions.

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the original sample by normalizing its peak area to that of the internal standard and comparing it to the standard curve.

-

Functional Assays for Studying this compound Signaling

Objective: To assess the functional consequences of increased this compound levels in cultured cells.

Methods:

-

Modulating this compound Levels:

-

Exogenous Addition: Treat cells with cell-permeable this compound for a defined period (e.g., 24-48 hours). Include a vehicle control (e.g., ethanol).

-

Genetic Overexpression: Transfect cells with a plasmid encoding Ceramide Synthase 1 (CerS1) to specifically increase endogenous C18-ceramide synthesis. Use an empty vector as a control.

-

-

Assessing Cell Viability and Death:

-

MTT/MTS Assay: To measure metabolic activity as an indicator of cell viability.

-

Annexin V/Propidium Iodide Staining: Use flow cytometry to distinguish between live, apoptotic, and necrotic cells.

-

Caspase Activity Assay: Measure the activity of caspase-3/7 to quantify apoptosis.

-

-

Analyzing Downstream Signaling Pathways:

-

Western Blotting: Prepare cell lysates after treatment/transfection. Probe immunoblots with antibodies against key signaling proteins:

-

PI3K/AKT Pathway: Phospho-AKT (Ser473) and Total AKT. A decrease in the p-AKT/Total AKT ratio indicates pathway inhibition.

-

Autophagy: LC3B (to detect the conversion of LC3B-I to LC3B-II, a marker of autophagosome formation).

-

ER Stress: CHOP, BiP, or other unfolded protein response (UPR) markers.

-

-

Immunofluorescence: Use microscopy to visualize the subcellular localization of proteins like LC3B to confirm its recruitment to mitochondria (co-stain with a mitochondrial marker like MitoTracker).

-

Conclusion and Future Directions

This compound is a potent signaling lipid with a profoundly context-dependent role in cell fate. Its function as a tumor suppressor in certain cancers, primarily through the inhibition of PI3K/AKT signaling and the induction of lethal mitophagy, presents a compelling rationale for therapeutic strategies aimed at increasing its levels in malignant tissues. Conversely, its association with pathology in neurodegenerative and metabolic diseases highlights the need for approaches that can inhibit its synthesis or downstream effects in those contexts.

Future research should focus on elucidating the precise molecular switches that dictate whether this compound accumulation leads to cell death or dysfunction. Developing selective inhibitors for CerS1 and targeted delivery systems for this compound will be crucial for translating our understanding of this fascinating molecule into effective therapies for a range of human diseases.

References

- 1. Overexpression of ceramide synthase 1 increases C18-ceramide and leads to lethal autophagy in human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

C18:1-Ceramide: A Core Biomarker in Cardiometabolic Disease Pathophysiology and Diagnostics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ceramides (B1148491), a class of bioactive sphingolipids, have emerged from their structural role in cell membranes to become central figures in cellular signaling, implicated in a spectrum of pathologies. Composed of a sphingosine (B13886) backbone and an acylated fatty acid, the specific biological activity of a ceramide is dictated by the length and saturation of its fatty acid chain. Among these, ceramides containing an 18-carbon acyl chain, particularly oleoyl-ceramide (C18:1-Ceramide), are increasingly recognized as critical mediators and predictive biomarkers in the onset and progression of cardiometabolic diseases, including type 2 diabetes (T2D), atherosclerosis, and heart failure.[1][2][3]

This technical guide provides a comprehensive overview of this compound, focusing on its role in key signaling pathways, quantitative data from clinical studies, and detailed experimental protocols for its analysis.

Pathophysiological Role and Signaling Pathways

Ceramides, including C18:1 species, are synthesized through several pathways, primarily the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway. Elevated levels of saturated fatty acids and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can accelerate de novo ceramide synthesis, leading to cellular accumulation and lipotoxicity.[1][4] C18-ceramides are specifically generated by Ceramide Synthase 1 (CerS1) and CerS4. This accumulation is a key event in the pathogenesis of cardiometabolic diseases, primarily through the disruption of critical signaling cascades.

Induction of Insulin (B600854) Resistance

One of the most well-documented effects of elevated ceramides is the induction of insulin resistance, particularly in skeletal muscle, liver, and adipose tissue. C18:0 and C18:1-derived ceramides are considered leading contributors to fat-induced skeletal muscle insulin resistance.

The primary mechanism involves the inhibition of the insulin signaling pathway. Ceramides activate Protein Phosphatase 2A (PP2A) and Protein Kinase C zeta (PKCζ). These enzymes, in turn, dephosphorylate and inactivate Akt (also known as Protein Kinase B or PKB), a central node in insulin signaling. The inactivation of Akt prevents the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, thereby impairing glucose uptake into cells and leading to hyperglycemia.

Endothelial Dysfunction and Atherosclerosis

Ceramides contribute significantly to endothelial dysfunction, a critical early event in the development of atherosclerosis. They impair the production of nitric oxide (NO), a key vasodilator, by uncoupling endothelial nitric oxide synthase (eNOS). This process reduces NO bioavailability and can lead to the production of reactive oxygen species (ROS) like superoxide, promoting oxidative stress. This oxidative stress, combined with ceramide's ability to promote the aggregation and uptake of low-density lipoprotein (LDL) cholesterol by macrophages, contributes directly to the formation of atherosclerotic plaques.

Quantitative Data on C18-Ceramides in Cardiometabolic Disease

Numerous studies have quantified circulating ceramide species, demonstrating a strong association between specific ceramides, including those with a C18:1 acyl chain, and adverse cardiometabolic outcomes. While absolute concentrations can vary based on analytical platforms and patient cohorts, the relative changes and ratios are consistently predictive.

| Study Population / Condition | Ceramide Species / Ratio | Key Quantitative Finding / Correlation | Clinical Implication | Reference |

| Type 2 Diabetes (T2D) | C18:1 and C18:0 Ceramides | Positively correlated with increased Tumor Necrosis Factor (TNF)-α levels. | Links inflammation with ceramide accumulation in T2D. | |

| T2D vs. Controls | C18:0, C20:0, C24:1 Ceramides | Concentrations were significantly higher in T2D subjects compared to controls. | Elevated levels are a hallmark of T2D. | |

| Insulin Resistance | C18:0 Ceramide | Inversely correlated with insulin sensitivity, measured by hyperinsulinemic-euglycemic clamp. | C18:0 is a key species in skeletal muscle insulin resistance. | |

| Coronary Artery Disease (CAD) | Cer(d18:1/18:0) / Cer(d18:1/16:0) | Ratio was a significant predictor for the incidence of T2D in the FINRISK 2002 study. | Ratios can improve predictive power over single species. | |

| Acute Coronary Syndrome (ACS) with T2D | Cer(d18:1/18:0) | Odds Ratio (OR) for ACS-DM comorbidity was 2.396 (95% CI 1.103–5.205). | Strong association with the presence of both ACS and T2D. | |

| Cardiovascular Events (CVE) in T1D | Cer(d18:1/18:0)/Cer(d18:1/24:0) | Hazard Ratio (HR) of 1.33 for CVE and 1.48 for all-cause mortality. | A robust marker for long-term risk in Type 1 Diabetes. | |

| General Population | Cer18:1/C16:0, Cer18:1/C18:0, Cer18:1/C24:1 | Can efficaciously predict cardiovascular events in asymptomatic individuals. | Highlights utility in preventative screening. |

Experimental Protocols for this compound Quantification

The gold standard for the accurate quantification of individual ceramide species in biological matrices (e.g., plasma, serum, tissue) is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the differentiation of closely related ceramide structures.

Detailed LC-MS/MS Methodology

A typical workflow for ceramide analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

Step 1: Sample Preparation and Lipid Extraction

-

Objective: To isolate lipids, including ceramides, from the complex biological matrix and remove interfering substances like proteins.

-

Protocol:

-

Thaw plasma or serum samples on ice.

-

Aliquot a small volume (e.g., 10-50 µL) into a glass tube.

-

Spike the sample with a known amount of an internal standard mixture. Non-physiological, odd-chain (e.g., C17:0-Ceramide) or stable isotope-labeled (e.g., d7-C18:1-Ceramide) ceramides are used for accurate quantification.

-

Perform lipid extraction using either:

-

Protein Precipitation: Add a volume of cold organic solvent like isopropanol (B130326) or a butanol/methanol mixture (e.g., 1:1 v/v), vortex, and centrifuge to pellet proteins.

-

Liquid-Liquid Extraction (Bligh & Dyer method): Add a chloroform (B151607)/methanol mixture (e.g., 1:2 v/v), vortex, then add chloroform and water to induce phase separation. Ceramides partition into the lower organic layer.

-

-

Collect the lipid-containing supernatant or organic layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

-

Step 2: Chromatographic Separation

-

Objective: To separate different ceramide species from each other and from other lipid classes based on their physicochemical properties before they enter the mass spectrometer.

-

Protocol:

-

Inject the reconstituted sample (e.g., 5 µL) into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Use a reverse-phase column, typically a C8 or C18 column, which separates lipids based on hydrophobicity.

-

Employ a gradient elution method. A common approach uses two mobile phases:

-

Mobile Phase A: An aqueous solvent with additives like formic acid and ammonium (B1175870) formate (B1220265) (e.g., Water with 0.2% formic acid).

-

Mobile Phase B: An organic solvent mixture (e.g., acetonitrile/isopropanol 60:40 v/v) also containing formic acid and ammonium formate.

-

-

The gradient starts with a higher percentage of Mobile Phase A and ramps up to a high percentage of Mobile Phase B to elute the hydrophobic ceramides from the column. A typical run time is 5-20 minutes.

-

Step 3: Mass Spectrometric Detection and Quantification

-

Objective: To detect, identify, and quantify the separated ceramide species with high specificity.

-

Protocol:

-

The eluent from the LC column is directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, operated in positive ion mode.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is programmed to selectively monitor specific precursor-to-product ion transitions for each target ceramide and internal standard.

-

Precursor Ion: The protonated molecule of the ceramide species, [M+H]⁺.

-

Product Ion: A characteristic fragment ion generated by collision-induced dissociation. For ceramides, a common product ion corresponds to the sphingoid long-chain base (e.g., m/z 264 for a d18:1 base).

-

-

A calibration curve is generated by analyzing a series of standards with known concentrations.

-

The concentration of each endogenous ceramide in the sample is calculated by comparing the ratio of its peak area to the peak area of its corresponding internal standard against the calibration curve.

-

Experimental Workflow Diagram

Conclusion and Future Outlook

This compound and its related C18 species are potent lipotoxic molecules that actively contribute to the pathophysiology of cardiometabolic diseases by impairing insulin signaling and promoting endothelial dysfunction. A substantial body of evidence supports their use as predictive biomarkers, with quantitative analysis via LC-MS/MS demonstrating strong associations with disease risk and adverse outcomes, often outperforming traditional markers like LDL cholesterol.

For researchers and drug development professionals, understanding the role of this compound opens new avenues for therapeutic intervention. Targeting the enzymes involved in its synthesis, such as CerS1, or developing strategies to mitigate its downstream effects could lead to novel treatments for insulin resistance and cardiovascular disease. As analytical methods become more standardized and high-throughput, the clinical implementation of ceramide-based risk scores is poised to become an integral part of personalized medicine for cardiometabolic risk stratification.

References

The Biophysical and Signaling Interplay of C18:1-Ceramide with Membrane Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide (Cer), a central molecule in sphingolipid metabolism, plays pivotal roles in cellular signaling, membrane biophysics, and the pathogenesis of various diseases. The specific functions of ceramide are intricately linked to the length and saturation of its N-acyl chain. This technical guide provides an in-depth exploration of the interactions between C18:1-ceramide (oleoyl-ceramide), a monounsaturated long-chain ceramide, and other key lipid species within cellular membranes. We will delve into the biophysical consequences of these interactions, detailing how this compound influences membrane domain formation and fluidity. Furthermore, we will elucidate the signaling pathways modulated by this compound, with a particular focus on apoptosis and autophagy. This guide presents quantitative data in structured tables, detailed experimental protocols for key analytical techniques, and visualizations of signaling and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Biophysical Interactions of this compound in Lipid Bilayers

The presence of a cis-double bond in the acyl chain of this compound significantly alters its biophysical properties compared to its saturated counterparts (e.g., C18:0-ceramide). This structural difference has profound implications for its interaction with other lipids and the overall organization of the cell membrane.

Influence on Membrane Domain Formation and Stability

Unlike saturated ceramides (B1148491), which are potent inducers of highly ordered gel-phase domains, this compound exhibits a reduced capacity to promote such phase separation at physiological temperatures.[1][2] In model membranes composed of phosphatidylcholine, this compound shows little to no ability to form gel domains at 37°C.[2] In fact, studies using small-angle neutron scattering (SANS) have demonstrated that unsaturated ceramides, including this compound, can destabilize ordered lipid domains in mixtures of DPPC/DOPC/cholesterol, causing them to melt at lower temperatures.[3]

The formation of ceramide-rich domains is concentration-dependent. While saturated ceramides can induce domain formation at low molar fractions (xCer < 0.05), significantly higher concentrations of unsaturated ceramides like this compound are required to observe similar effects (xCer ≈ 0.2).[4]

Interaction with Cholesterol and Sphingomyelin (B164518)

The interplay between ceramide, cholesterol, and sphingomyelin is crucial in the context of lipid rafts, which are specialized membrane microdomains enriched in these lipids. Saturated ceramides are known to displace cholesterol from sphingomyelin-rich ordered phases, leading to the formation of ceramide-rich gel domains. While the interaction of this compound in these complex mixtures is less defined, its propensity to disorder membranes suggests a different modulatory role. The presence of cholesterol can influence the biophysical effects of ceramides. In sphingomyelin/ceramide bilayers, the addition of 33 mol% cholesterol can eliminate the sharp gel-to-liquid-crystalline phase transition.

Impact on Membrane Fluidity and Phase Transition

The introduction of this compound into phospholipid bilayers affects their thermotropic behavior. While pure oleoyl-ceramide has a phase transition temperature (Tm) of 49°C, its influence on the Tm of phospholipid mixtures is complex and depends on the specific composition of the membrane. For instance, the presence of long-chain ceramides like C18-ceramide can raise the main phase transition temperature of monounsaturated phospholipids (B1166683) such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) to near physiological temperatures.

Quantitative Data on this compound Biophysical Interactions

| Parameter | Lipid System | Observation | Reference(s) |

| Domain Formation | POPC bilayers | This compound has no ability to form gel domains at 37°C. | |

| DPPC/DOPC/cholesterol | This compound destabilizes lipid domains, causing them to melt at lower temperatures. | ||

| Concentration for Domain Formation | POPC bilayers | Requires a molar fraction of approximately 0.2 for domain formation. | |

| Phase Transition Temperature (Tm) | Pure this compound | 49°C | |

| POPC/C18-ceramide (95:5 mol/mol) | The endpoint temperature of the Lβ–Lα phase transition is 41.4°C. | ||

| POPE/C18-ceramide (95:5 mol/mol) | The endpoint temperature of the Lβ–Lα phase transition is 37.6°C. |

Signaling Roles of this compound

This compound is not merely a structural component of membranes but also a bioactive lipid involved in critical cellular signaling pathways, particularly those governing cell fate decisions like apoptosis and autophagy.

Induction of Lethal Mitophagy

A key signaling function of C18-ceramide is the induction of lethal mitophagy, a selective form of autophagy that targets mitochondria for degradation. This process is initiated by the endogenous generation of C18-ceramide by ceramide synthase 1 (CerS1). C18-ceramide then localizes to the mitochondrial outer membrane where it acts as a receptor for microtubule-associated protein 1 light chain 3B-II (LC3B-II). The direct interaction between C18-ceramide and LC3B-II anchors the autophagosome to the mitochondrion, leading to its engulfment and subsequent degradation. This process is dependent on Drp1-mediated mitochondrial fission and results in the inhibition of mitochondrial function and ultimately, caspase-independent cell death.

Role in ER Stress and Apoptosis

Increased levels of C18-ceramide have been linked to the activation of endoplasmic reticulum (ER) stress. In human glioma cells, overexpression of CerS1, leading to elevated C18-ceramide, induces ER stress, which in turn triggers lethal autophagy and inhibits the pro-survival PI3K/AKT signaling pathway. Furthermore, C18-ceramide has been shown to be downregulated in certain cancers, and its reintroduction can inhibit cell growth and induce apoptosis through mitochondrial dysfunction. The pro-apoptotic signaling of ceramide can involve the activation of protein phosphatases and caspases.

Signaling Pathways Involving this compound

Below is a diagram illustrating the signaling pathway of C18-ceramide-induced lethal mitophagy.

Caption: C18-Ceramide-induced lethal mitophagy pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the interaction of this compound with other lipids.

Quantification of this compound by LC-ESI-MS/MS

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for the quantification of different ceramide species in biological samples.

Sample Preparation (from cultured cells):

-

Harvest and wash cells with ice-cold PBS.

-

Perform a double lipid extraction using a methanol:chloroform (B151607) (1:2, v/v) solvent system.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., acetonitrile).

LC-MS/MS Analysis:

-

Chromatography:

-

Column: A reverse-phase column, such as a Pursuit 3 Diphenyl column or an Xperchrom 100 C8 column, is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transition for this compound: The specific precursor-to-product ion transition for this compound (d18:1/18:1) is m/z 564 → 264.

-

Quantification: A standard curve is generated using synthetic this compound standards of known concentrations. An internal standard, such as a ceramide with an odd-numbered acyl chain (e.g., C17-ceramide), is added to the samples to correct for variations in extraction efficiency and instrument response.

-

Analysis of Lipid Domains in Model Membranes using Fluorescence Microscopy

Fluorescence microscopy of giant unilamellar vesicles (GUVs) is a powerful technique to visualize lipid domains and study the phase behavior of lipid mixtures.

GUV Preparation (by electroformation):

-

Prepare a lipid mixture in chloroform containing the desired molar ratios of phospholipids, cholesterol, and this compound, along with a small amount of a fluorescent lipid probe.

-

Spread the lipid mixture onto platinum or ITO-coated glass slides and allow the solvent to evaporate to form a thin lipid film.

-

Assemble the electroformation chamber and fill it with a swelling solution (e.g., sucrose (B13894) solution).

-

Apply an AC electric field to the slides for several hours to induce the formation of GUVs.

-

Harvest the GUVs.

Fluorescence Microscopy:

-

Microscope: A confocal or two-photon microscope is used for high-resolution imaging.

-

Fluorescent Probes:

-

To visualize ordered domains (Lo phase), a probe that preferentially partitions into this phase, such as a fluorescently labeled cholesterol analog or a long-chain saturated lipid, is used.

-

To visualize disordered domains (Ld phase), a probe that partitions into this phase, such as a fluorescently labeled unsaturated phospholipid, is used.

-

-

Image Analysis: The images are analyzed to determine the size, shape, and abundance of lipid domains as a function of lipid composition and temperature.

Workflow for Studying this compound Effects on Model Membranes

Caption: A general experimental workflow for studying this compound in model membranes.

Conclusion

This compound, with its unique monounsaturated acyl chain, exhibits distinct biophysical and signaling properties compared to its saturated counterparts. Its reduced ability to form ordered gel domains and its potential to destabilize existing lipid rafts highlight its role as a modulator of membrane structure and fluidity. In the realm of cellular signaling, this compound has emerged as a critical mediator of lethal mitophagy and a key player in the ER stress response and apoptosis. A comprehensive understanding of the intricate interactions of this compound with other lipid species is essential for elucidating its role in cellular physiology and pathology. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the multifaceted functions of this important bioactive lipid, which may ultimately lead to the development of novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.

References

- 1. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: C18:1-Ceramide's Role in Neurodegenerative Disorders

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS), represent a growing global health crisis. A hallmark of these diseases is the progressive loss of neuronal structure and function. Emerging evidence points to the dysregulation of lipid metabolism, particularly sphingolipids, as a key player in the pathophysiology of these conditions. Among the myriad of bioactive lipids, C18:1-Ceramide, a specific N-acylated sphingolipid, has garnered significant attention for its multifaceted and often contradictory roles in neuronal fate. This technical guide provides an in-depth exploration of the current understanding of this compound in neurodegenerative disorders, focusing on its quantification, underlying molecular mechanisms, and the experimental approaches to its study.

Data Presentation: Quantitative Insights into this compound Dysregulation

The alteration of this compound levels is a consistent finding across various neurodegenerative diseases, though the direction and magnitude of change can vary depending on the specific disease, the stage of progression, and the biological matrix analyzed. The following tables summarize key quantitative findings from studies investigating this compound and other relevant ceramides (B1148491) in patient samples.

| Disease | Matrix | Ceramide Species | Observation | Reference |

| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | C18:1/18:0-Cer, C18:1/20:0-Cer | Enriched in senile plaques.[1] | |

| Brain Tissue (AD vs. Control) | C18-Ceramide | Significantly elevated.[2][3] | ||

| CSF (AD profile vs. non-AD) | C18-Ceramide | Significantly higher levels (p=0.002).[3] | ||

| Parkinson's Disease | Plasma (PD with dementia vs. PD without cognitive impairment) | C18:0-Cer | Associated with hallucinations, anxiety, and sleep disturbances.[1] | |

| Frontal Cortex | C18:1-Cer | Reduction observed in some PD patients.[1] | ||

| Plasma (PD non-GBA mutation carriers) | C18:0-Cer | Elevated levels associated with worse cognitive function.[1][4] | ||

| Multiple Sclerosis | Cerebrospinal Fluid (CSF) | Anti-C18:1-Cer IgG | Increased levels in MS patients compared to controls. | |

| Serum | Anti-C18:1-Cer IgG | Increased levels in MS patients compared to controls. | ||

| Plasma | C18:0-Cer | Increased levels in MS patients.[1] |

Note: This table presents a selection of findings and is not exhaustive. The nomenclature for ceramide species can vary between studies (e.g., C18, C18:0, C18:1). This compound specifically refers to the ceramide with an 18-carbon fatty acid containing one double bond.

Experimental Protocols: Quantifying this compound

Accurate quantification of this compound in biological samples is crucial for understanding its role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[5][6][7]

Protocol: LC-MS/MS Quantification of this compound in Human Brain Tissue

This protocol is a composite based on methodologies described in the literature.[2][5]

1. Sample Preparation and Homogenization:

-

Obtain frozen brain tissue samples and keep them at -80°C until use.

-

Weigh the frozen tissue and place it in a glass vial with sterile phosphate-buffered saline (PBS) at a ratio of 1 ml PBS per 0.1 g of tissue.

-

Homogenize the sample using a handheld electric homogenizer until a complete homogenate is achieved.

2. Lipid Extraction (Bligh and Dyer Method):

-

To the brain homogenate, add a 2:1 mixture of chloroform:methanol. The final solvent ratio of chloroform:methanol:water should be 2:2:1.8.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 1000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

-

Dry the extracted lipids under a stream of nitrogen gas.

3. Liquid Chromatography Separation:

-

Reconstitute the dried lipid extract in the initial mobile phase (e.g., a mixture of water, formic acid, and an organic solvent).

-

Inject the sample onto a reverse-phase C18 column (e.g., Xperchrom 100 C8 column, 2.1 × 150 mm, 5 μm).[5]

-

Use a gradient elution program with two mobile phases:

-

A typical gradient might start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic ceramide species.[5]

4. Tandem Mass Spectrometry Detection:

-

Couple the HPLC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates) to maximize the signal for ceramides.

-

Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, the precursor ion is typically the [M+H]+ adduct, and a characteristic product ion (e.g., m/z 264.2, corresponding to the sphingoid backbone) is monitored.[8]

-

Include an internal standard (e.g., C17:0-Ceramide) in each sample to correct for variations in extraction efficiency and instrument response.[9]

5. Data Analysis:

-

Integrate the peak areas of the MRM transitions for this compound and the internal standard.

-

Calculate the concentration of this compound in the original sample based on a standard curve generated using known concentrations of a this compound standard.

Mandatory Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the central signaling pathways in which this compound is implicated in the context of neurodegeneration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in a neurodegenerative disease model.

Discussion and Future Directions

The accumulated evidence strongly implicates this compound as a critical signaling molecule in the pathogenesis of neurodegenerative disorders. Its ability to induce both apoptosis and a form of lethal autophagy, termed mitophagy, positions it as a key executioner of neuronal cell death.[10][11][12][13] The upregulation of Ceramide Synthase 1 (CerS1), the enzyme responsible for C18-ceramide synthesis, in response to cellular stress further underscores its role in the disease process.[14]

However, the precise mechanisms governing the switch between the pro-survival and pro-death functions of ceramides, and the specific contribution of the C18:1 acyl chain length to these processes, remain areas of active investigation. The development of more specific pharmacological modulators of ceramide metabolism, particularly inhibitors of CerS1, holds therapeutic promise. Furthermore, longitudinal studies correlating this compound levels in accessible biofluids like CSF and serum with disease progression are needed to establish its utility as a biomarker.

Future research should focus on:

-

Elucidating the upstream regulators of CerS1 expression and activity in different neuronal and glial cell types.

-

Identifying the specific protein and lipid interactors of this compound that mediate its downstream effects.

-

Conducting preclinical studies with specific CerS1 inhibitors in various animal models of neurodegeneration.

-

Validating this compound as a prognostic and/or diagnostic biomarker in large, well-characterized patient cohorts.

References

- 1. Ceramide Metabolism and Parkinson’s Disease—Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased Ceramide in Brains with Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cerebrospinal Fluid C18 Ceramide Associates with Markers of Alzheimer’s Disease and Inflammation at the Pre- and Early Stages of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nano-LC-MS/MS for the quantitation of ceramides in mice cerebrospinal fluid using minimal sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overexpression of ceramide synthase 1 increases C18-ceramide and leads to lethal autophagy in human glioma - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of C18:1-Ceramide in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules implicated in a diverse array of cellular processes, including proliferation, apoptosis, and autophagy. Among the various ceramide species, C18:1-ceramide, characterized by an 18-carbon acyl chain with one double bond, has emerged as a key regulator of cancer cell fate. This technical guide provides an in-depth exploration of the involvement of this compound in cancer cell proliferation, detailing its signaling pathways, experimental methodologies for its study, and quantitative data on its cellular levels. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic target in oncology.

Introduction

The role of ceramides in cancer is complex and often contradictory, with their function being highly dependent on the length of their fatty acid chain. While some ceramides, such as C16-ceramide, have been associated with pro-proliferative and pro-survival signals in cancer cells, this compound predominantly exerts anti-proliferative and pro-death effects.[1][2][3] This document will focus specifically on the mechanisms by which this compound influences cancer cell proliferation, providing a detailed overview of the current scientific understanding and the experimental approaches used to elucidate these pathways.

Signaling Pathways of this compound in Cancer

This compound modulates cancer cell proliferation through several interconnected signaling pathways, primarily leading to cell death or growth arrest. The principal mechanisms include the induction of lethal mitophagy, endoplasmic reticulum (ER) stress, and apoptosis.

Lethal Mitophagy

This compound is a potent inducer of lethal mitophagy, a selective form of autophagy that targets mitochondria for degradation, ultimately leading to a caspase-independent form of cell death.[4][5] This process is distinct from basal autophagy, which is typically a pro-survival mechanism.

The proposed signaling cascade for this compound-induced lethal mitophagy begins with its synthesis by ceramide synthase 1 (CerS1) or ceramide synthase 4 (CerS4).[6][7] The generated this compound then localizes to the mitochondrial outer membrane. There, it is thought to directly interact with microtubule-associated protein 1 light chain 3B-II (LC3B-II) on the forming autophagosome.[4][8] This interaction facilitates the engulfment of mitochondria by the autophagosome, leading to their degradation and subsequent cell death.[4][8]

Endoplasmic Reticulum (ER) Stress

This compound can induce ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[6][9] Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis.

The mechanism involves the disruption of ER Ca2+ homeostasis.[10] this compound has been shown to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to the depletion of ER calcium stores.[10] This activates the three main branches of the UPR: the PERK, IRE1α, and ATF6 pathways. Activation of these pathways leads to the upregulation of pro-apoptotic factors such as CHOP and the activation of JNK, culminating in cancer cell death.[10][11]

Apoptosis

In addition to ER stress-mediated apoptosis, this compound can directly induce apoptosis through the intrinsic mitochondrial pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Quantitative Data

The levels of this compound and the expression of its synthesizing enzymes, CerS1 and CerS4, are often altered in cancer cells compared to their normal counterparts. This section presents a summary of available quantitative data.

This compound Levels in Cancer

| Cancer Type | Tissue/Cell Line | This compound Level Compared to Normal | Reference(s) |

| Glioma | Tumor Tissue | Significantly Lower (P < 0.001) | [6][12] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Tumor Tissue | Lower in ~70% of patients | [3] |

| Breast Cancer | Tumor Tissue | Elevated | [13][14] |

| Colorectal Cancer | Tumor Tissue | Reduced | [7] |

CerS1 and CerS4 Expression in Cancer

| Gene | Cancer Type | Expression Level Compared to Normal | Reference(s) |

| CerS1 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Downregulated | [7] |

| CerS1 | Glioma | Lower | [6] |

| CerS4 | Breast Cancer (Luminal A) | Elevated, associated with poor prognosis | [3][15][16] |

| CerS4 | Liver Cancer | Higher | [17] |

IC50 Values of Ceramide in Cancer Cell Lines

| Cell Line | Cancer Type | Ceramide (Solvent) | IC50 Value (µM) | Reference(s) |

| C6 | Glioma | Ceramide (DMSO) | 32.7 | [1][18] |

| OV2008 | Ovarian Cancer | Ceramide (DMSO) | ~42 | [18] |

| HT-29 | Colorectal Cancer | Ceramide (DMSO) | ~42 | [18] |

| HEp-2, RD, AMGM5, REFAM3, AMN3 | Various | Ceramide | 30 (cytotoxic concentration) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in cancer cell proliferation.

This compound Extraction and Quantification by LC-MS/MS

This protocol describes a robust method for the extraction and quantification of this compound from cultured cancer cells.[19][20]

Materials:

-

Methanol (B129727) (HPLC grade)

-

Chloroform (HPLC grade)

-

C17-ceramide internal standard

-

Acetonitrile with 0.1% formic acid and 25 mM ammonium (B1175870) acetate (B1210297) (Mobile Phase)

-

Reversed-phase HPLC column (e.g., Pursuit 3 Diphenyl)

-

Tandem mass spectrometer

Procedure:

-

Harvest cultured cells and wash with PBS.

-

Add 1 ml of methanol to the cell pellet, scrape the cells, and transfer to a glass vial.

-

Sonicate for 5 minutes.

-

Add a known amount of C17-ceramide internal standard.

-

Add 2 ml of chloroform, vortex for 5 seconds, and sonicate for 30 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate ceramides using a reversed-phase column with a suitable gradient.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode, monitoring the specific precursor-to-product ion transition for this compound and the internal standard.

CerS1 Overexpression in Glioma Cells

This protocol outlines the procedure for overexpressing CerS1 in glioma cell lines to study the effects of endogenously produced this compound.[6][21][22]

Materials:

-

Glioma cell lines (e.g., U251, A172)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Expression vector containing the human CERS1 gene (e.g., pcDNA3.1-CERS1)

-

Control vector (e.g., empty pcDNA3.1)

-

Transfection reagent (e.g., Lipofectamine 2000)

Procedure:

-

Seed glioma cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

Prepare DNA-transfection reagent complexes according to the manufacturer's instructions.

-

Add the complexes to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh complete culture medium.

-

Incubate the cells for 24-48 hours to allow for gene expression.

-

Confirm CerS1 overexpression by Western blotting or qPCR.

-

Proceed with downstream assays to assess the effects on cell proliferation, apoptosis, etc.

Assessment of Lethal Mitophagy

This protocol describes methods to assess this compound-induced lethal mitophagy.[5][7][23]

Materials:

-

Cancer cell lines (e.g., HNSCC cells)

-

This compound or a CerS1/4 inducer

-

MitoTracker Green FM and LysoTracker Red DND-99

-

Confocal microscope

-

Transmission electron microscope (TEM)

-

Antibodies for LC3B and mitochondrial proteins (for Western blotting)

Procedure:

-

Co-localization of Mitochondria and Lysosomes:

-

Treat cells with this compound.

-

Stain with MitoTracker Green (to label mitochondria) and LysoTracker Red (to label lysosomes).

-

Visualize co-localization using confocal microscopy. An increase in yellow fluorescence indicates the fusion of mitochondria with lysosomes (mitophagy).

-

-

Ultrastructural Analysis by TEM:

-

Fix and process ceramide-treated cells for TEM.

-

Examine ultrathin sections for the presence of double-membraned autophagosomes engulfing mitochondria.

-

-

Biochemical Analysis:

-

Treat cells with this compound.

-

Isolate mitochondrial and cytosolic fractions.

-

Perform Western blotting for LC3B-II in the mitochondrial fraction. An increase in mitochondrial LC3B-II indicates its recruitment to mitochondria during mitophagy.

-

Analysis of ER Stress Markers

This protocol details the analysis of key markers of the UPR to confirm the induction of ER stress by this compound.[10][17][24]

Materials:

-

Cancer cell lines

-

This compound

-

Reagents for RNA extraction and qPCR

-

Primers for CHOP, spliced XBP1 (XBP1s), and a housekeeping gene (e.g., GAPDH)

-

Antibodies for phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and total counterparts for Western blotting

Procedure:

-

qPCR for UPR Target Genes:

-

Treat cells with this compound for various time points.

-

Extract total RNA and synthesize cDNA.

-

Perform qPCR to measure the mRNA levels of CHOP and XBP1s. An upregulation of these genes indicates UPR activation.

-

-

Western Blotting for Phosphorylated UPR Proteins:

-

Treat cells with this compound.

-

Prepare whole-cell lysates.

-

Perform Western blotting to detect p-PERK and p-eIF2α. An increase in the phosphorylated forms of these proteins signifies the activation of the PERK branch of the UPR.

-

Quantification of Apoptosis by Annexin V Staining

This is a standard flow cytometry-based assay to quantify apoptosis.[2][25][26][27]

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

In Vivo Xenograft Tumor Growth Assay

This protocol describes a mouse xenograft model to evaluate the anti-tumor effects of this compound in vivo.[28][29][30][31]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

This compound formulation for in vivo delivery (e.g., liposomal formulation)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the this compound formulation or vehicle control to the respective groups according to the desired dosing schedule.

-

Measure tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound plays a predominantly anti-proliferative and pro-death role in cancer cells, primarily through the induction of lethal mitophagy, ER stress, and apoptosis. The cellular levels of this bioactive lipid and the expression of its synthesizing enzymes are frequently dysregulated in various cancers, highlighting their potential as therapeutic targets and biomarkers. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the complex role of this compound in cancer biology and to explore its therapeutic potential. A deeper understanding of the signaling pathways governed by this compound will be crucial for the development of novel and effective anti-cancer strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of ceramide synthase 1 increases C18-ceramide and leads to lethal autophagy in human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Overexpression of ceramide synthase 1 increases C18-ceramide and leads to lethal autophagy in human glioma | Semantic Scholar [semanticscholar.org]

- 14. Ceramide synthase 4 overexpression exerts oncogenic properties in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ceramide synthase 4 overexpression exerts oncogenic properties in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Myristate-induced endoplasmic reticulum stress requires ceramide synthases 5/6 and generation of C14-ceramide in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 20. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oncotarget.com [oncotarget.com]

- 22. Overexpression of ceramide synthase 1 increases C18-ceramide and leads to lethal autophagy in human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of Lysosomal Function Mitigates Protective Mitophagy and Augments Ceramide Nanoliposome-Induced Cell Death in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 28. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Mimicking and surpassing the xenograft model with cancer-on-chip technology - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biorxiv.org [biorxiv.org]

The Dual Nature of C18:1-Ceramide: A Technical Guide to its Physiological and Pathological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes. The specific functions of ceramides are often dictated by the length and saturation of their N-acyl chain. This technical guide focuses on C18:1-Ceramide (Oleoyl-ceramide), a monounsaturated long-chain ceramide, and elucidates its complex and often contradictory roles in cellular physiology and pathology. Emerging evidence highlights this compound as a key regulator of apoptosis, autophagy, cellular stress responses, and metabolism. Dysregulation of its levels has been implicated in the pathogenesis of cancer, metabolic diseases such as obesity and insulin (B600854) resistance, and neurodegenerative disorders. This document provides a comprehensive overview of the signaling pathways governed by this compound, summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of its molecular interactions to aid researchers and drug development professionals in understanding and targeting this pivotal lipid second messenger.

Introduction to this compound

This compound is a sphingolipid composed of a sphingosine (B13886) backbone N-acylated with an 18-carbon monounsaturated fatty acid, oleic acid. Like other ceramides, it is an integral component of cellular membranes and a bioactive lipid that modulates the activity of various downstream effector proteins. The synthesis of this compound is primarily catalyzed by Ceramide Synthase 1 (CerS1), which exhibits a preference for C18 fatty acyl-CoAs. Its levels are tightly regulated through a balance of synthesis via the de novo and salvage pathways, and degradation by ceramidases. The monounsaturated nature of its acyl chain confers distinct biophysical properties compared to its saturated counterpart, C18:0-Ceramide, influencing membrane fluidity and the formation of signaling platforms.

Physiological Roles of this compound

This compound is a crucial mediator of several fundamental cellular processes that maintain tissue homeostasis.

Induction of Apoptosis and Cell Cycle Arrest

This compound is widely recognized as a pro-apoptotic lipid. Its accumulation, often in response to cellular stress or chemotherapeutic agents, can trigger programmed cell death. One of the key mechanisms involves the activation of Protein Phosphatase 2A (PP2A).[1][2] By activating PP2A, this compound can dephosphorylate and inactivate pro-survival proteins such as Akt, thereby inhibiting the PI3K/Akt signaling pathway.[1][2] This inhibition leads to the downstream activation of pro-apoptotic proteins and cell cycle inhibitors like p27(kip1).

Regulation of Autophagy and Mitophagy

Beyond apoptosis, this compound is a potent inducer of autophagy, a cellular recycling process. In certain contexts, this can lead to a form of programmed cell death termed "lethal autophagy." A specific and critical role for C18-ceramide has been identified in mitophagy, the selective autophagic clearance of damaged mitochondria. C18-ceramide can directly interact with LC3B-II on the mitochondrial membrane, serving as an anchor to recruit the autophagosome for mitochondrial degradation.[3] This process is crucial for maintaining mitochondrial quality control and cellular health.

Pathological Roles of this compound

The dysregulation of this compound metabolism is a hallmark of several human diseases, where it can exert both detrimental and, paradoxically, protective effects depending on the cellular context.

Cancer

The role of this compound in cancer is complex and tumor-type specific. In some cancers, such as glioma and head and neck squamous cell carcinoma (HNSCC), this compound levels are significantly decreased compared to normal tissues.[3][4][5][6] In these contexts, this compound acts as a tumor suppressor, and its restoration can inhibit cancer cell viability and proliferation by inducing apoptosis and lethal autophagy.[3] Conversely, in breast cancer, total ceramide levels, including this compound, have been found to be elevated in tumor tissue compared to normal tissue.[7] However, even in this context, higher ceramide levels were associated with less aggressive tumor phenotypes.[7] These findings suggest that the role of this compound in cancer is highly dependent on the specific cellular machinery and signaling networks of the tumor.

Metabolic Diseases: Obesity and Insulin Resistance

Elevated levels of this compound in plasma and adipose tissue are associated with obesity and insulin resistance.[8][9][10][11] In obese individuals, particularly males, there is an increase in this compound in adipose tissue.[8][9] This accumulation of ceramides is linked to the development of insulin resistance by impairing insulin signaling pathways.[12] Specifically, ceramides can inhibit Akt phosphorylation, a key step in the insulin signaling cascade, leading to reduced glucose uptake and utilization.[12] Plasma concentrations of this compound have also been shown to be positively correlated with the pro-inflammatory cytokine TNF-α in individuals with type 2 diabetes, suggesting a role in the inflammatory component of metabolic disease.[11]

Endoplasmic Reticulum (ER) Stress

This compound is implicated in the induction of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[3] Accumulation of ceramides in the ER can disrupt calcium homeostasis and alter membrane fluidity, leading to the activation of the UPR.[13][14][15] This can be a pro-apoptotic signal, contributing to cell death in pathological conditions. Furthermore, recent studies suggest that ceramide can act as a signaling molecule to transmit ER stress from one cell to another, potentially propagating pathological conditions in tissues.[13][14][15]

Quantitative Data Summary

The following tables summarize quantitative data on this compound levels in various pathological conditions as reported in the literature.

Table 1: this compound Levels in Cancer

| Cancer Type | Tissue/Fluid | Change in this compound | Fold Change/Significance | Reference |

| Glioma | Tumor Tissue | Decreased | P < 0.001 vs. Control | [3][4] |

| Head and Neck Squamous Cell Carcinoma | Tumor Tissue | Decreased | Significantly lower in ~70% of tumors | [5] |

| Breast Cancer | Tumor Tissue | Increased | P < 0.05 vs. Normal and Peri-tumor | [7] |

| Pancreatic Cancer (Metastatic) | Pancreatic Tissue | Increased | Significantly higher vs. Pancreatitis | [16] |

Table 2: this compound Levels in Metabolic Diseases

| Condition | Tissue/Fluid | Change in this compound | Correlation/Significance | Reference |

| Obesity (Males) | Adipose Tissue | Increased | Significantly higher vs. Lean males | [8][9] |

| Obesity | Plasma | Increased | P < 0.01 vs. Lean controls | [8] |

| Type 2 Diabetes | Plasma | Increased | Correlated with TNF-α (ρ = 0.55, P = 0.005) | [11] |

| Insulin Resistance | Skeletal Muscle | Increased | ~2-fold increase in obese vs. lean | [12] |

Key Signaling Pathways

This compound, PP2A, and the PI3K/Akt Pathway

This compound accumulation leads to the activation of the serine/threonine phosphatase PP2A. Activated PP2A then dephosphorylates and inactivates the pro-survival kinase Akt. This disrupts the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.

This compound and Lethal Mitophagy

In response to mitochondrial damage, this compound accumulates on the mitochondrial outer membrane. It then acts as a receptor for lipidated LC3 (LC3-II), facilitating the engulfment of the damaged mitochondrion by an autophagosome, leading to its degradation and, in some cases, cell death.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of this compound from cell or tissue samples using Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

-

Cell or tissue homogenate

-

Internal standards (e.g., C17:0-Ceramide)

-

Chloroform, Methanol, Water (HPLC grade)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Lipid Extraction:

-

Homogenize tissue or lyse cells in a suitable buffer.

-

Add a known amount of internal standard (e.g., C17:0-Ceramide) to the homogenate.

-

Perform a Bligh-Dyer extraction by adding Chloroform:Methanol (1:2, v/v) followed by Chloroform and Water to create a two-phase system.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., Methanol).

-

Inject the sample onto a C18 reverse-phase column.

-

Elute ceramides using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

-

Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for this compound and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Ceramide-Induced Apoptosis Assay (Annexin V/PI Staining)

This protocol measures apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cell culture medium

-

This compound (solubilized in a suitable vehicle, e.g., ethanol)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with the desired concentration of this compound or vehicle control for the specified time.

-

-

Cell Staining:

-

Harvest cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Mitophagy Assessment (LC3 Turnover Assay by Western Blot)

This protocol assesses autophagic flux (mitophagy) by measuring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibody against LC3B

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Treat cells with this compound.

-

In a parallel set of wells, co-treat with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).

-

-

Protein Extraction and Western Blotting:

-

Lyse cells and quantify protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-LC3B antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect chemiluminescence.

-

-

Analysis:

-

Quantify the band intensities for LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

An increase in the LC3-II/LC3-I ratio upon this compound treatment indicates an increase in autophagosome formation.

-

A further accumulation of LC3-II in the presence of the lysosomal inhibitor confirms an increase in autophagic flux (i.e., autophagosome degradation by lysosomes).

-

Conclusion and Future Directions